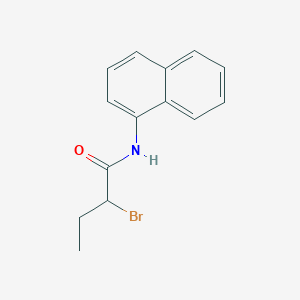

2-Bromo-N-1-naphthylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-naphthalen-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-2-12(15)14(17)16-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSOBXXIMGPWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Bromo-N-1-naphthylbutanamide" synthesis and properties

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 2-Bromo-N-1-naphthylbutanamide

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The document details a robust and field-proven protocol for its synthesis via nucleophilic acyl substitution, including an in-depth analysis of the reaction mechanism and optimization strategies. Furthermore, it compiles the physicochemical properties and spectroscopic data essential for the compound's characterization. The guide culminates in a discussion of the compound's reactivity, highlighting its utility as a building block for creating diverse molecular architectures, particularly for the development of novel therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable compound in their work.

Introduction: Strategic Importance of N-Aryl Amides

N-aryl amides are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Their prevalence is due to the amide bond's exceptional metabolic stability and its capacity to form key hydrogen bond interactions with biological targets. The incorporation of an aromatic system, such as the naphthyl group in this compound, introduces a lipophilic and sterically defined pharmacophore that can significantly influence a molecule's biological activity.[1]

This compound is a particularly valuable derivative within this class. It combines the N-(1-naphthyl)amide core with a reactive α-bromo functional group. This α-bromo position serves as a versatile synthetic handle, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.[2] This bifunctional nature makes it an ideal starting material for the construction of compound libraries aimed at discovering new therapeutic agents, particularly in areas like antimicrobial and antifungal research where related N-(naphthalen-1-yl)propanamide derivatives have shown promise.[3]

This guide will provide a detailed exploration of this compound, from its logical synthesis to its potential applications, empowering researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

Synthesis of this compound

The most efficient and widely applicable method for synthesizing this compound is the N-acylation of 1-naphthylamine with 2-bromobutyryl chloride. This reaction proceeds through a classic nucleophilic acyl substitution mechanism.

Reaction Scheme and Mechanism

The synthesis involves the attack of the nucleophilic amine (1-naphthylamine) on the electrophilic carbonyl carbon of the acyl chloride (2-bromobutyryl chloride). The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Sources

An In-depth Technical Guide to 2-Bromo-N-1-naphthylbutanamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Bromo-N-1-naphthylbutanamide, a molecule of interest for researchers in medicinal chemistry and drug development. While this specific compound is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on analogous structures to present a scientifically grounded resource. We will delve into its molecular structure, plausible synthetic routes, methods for characterization, and potential biological activities, offering valuable insights for professionals in the field.

Molecular Structure and Physicochemical Properties

This compound is a fascinating hybrid molecule that combines the rigid, aromatic naphthyl group with a flexible, functionalized butyramide chain. The core structure consists of a naphthalene ring system linked via an amide bond to a butanamide backbone, which is further substituted with a bromine atom at the alpha-position to the carbonyl group. This bromine atom introduces a chiral center, meaning the molecule can exist as two enantiomers (R and S).

The presence of the bulky naphthyl group and the reactive bromine atom are key determinants of the molecule's chemical and biological properties. The amide linkage provides a site for hydrogen bonding, which can be crucial for interactions with biological targets.

A three-dimensional representation of the (R)-enantiomer is provided below:

(A 3D conformer of a similar molecule, (2R)-2-bromo-3-methyl-N-naphthalen-1-ylbutanamide, is available on PubChem for reference)[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C14H14BrNO | |

| Molecular Weight | 292.17 g/mol | |

| XLogP3 | 3.8 | Prediction of lipophilicity |

| Hydrogen Bond Donor Count | 1 | From the N-H group of the amide |

| Hydrogen Bond Acceptor Count | 1 | From the C=O group of the amide |

| Rotatable Bond Count | 3 | |

| Formal Charge | 0 | |

| pKa (most acidic) | 13.5 (estimated) | N-H proton |

| pKa (most basic) | -2.5 (estimated) | Carbonyl oxygen |

Note: These properties are computationally predicted and should be experimentally verified.

Synthesis and Purification: A Plausible Approach

A logical and efficient method for the synthesis of this compound is through the amide coupling of 1-naphthylamine with 2-bromobutyryl bromide. This is a standard procedure for forming amide bonds.

Core Synthesis Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutyryl bromide. The bromide ion is an excellent leaving group, facilitating the formation of the amide bond.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Naphthylamine

-

2-Bromobutyryl bromide

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the reaction.

-

Addition of Acyl Bromide: Slowly add a solution of 2-bromobutyryl bromide (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HBr and unreacted acyl bromide) and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Caption: Synthesis workflow for this compound.

Structural Elucidation and Characterization

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the naphthyl group, the N-H proton of the amide (which will likely be a broad singlet), and the aliphatic protons of the butanamide chain. The chemical shifts and coupling patterns will be crucial for confirming the structure.

-

¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the amide and the carbon bearing the bromine atom.

-

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Potential Applications and Biological Context

While there is no specific data on the biological activity of this compound, the structural motifs present suggest several potential areas of application. N-acyl naphthylamines and other naphthalene derivatives have been reported to exhibit a range of biological activities.[2][3]

Potential as an Anticancer Agent

Many compounds containing the naphthylamine core have been investigated for their cytotoxic effects against various cancer cell lines.[2] The planar naphthalene ring can intercalate into DNA, and the reactive bromo-amide side chain could potentially alkylate biological macromolecules, leading to apoptosis.

Sources

An In-depth Technical Guide to 2-Bromo-N-(naphthalen-1-yl)butanamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide functional group is a cornerstone of modern medicinal chemistry and drug design, present in a vast array of pharmaceuticals and biologically active molecules. Its unique structural and electronic properties contribute to molecular recognition, binding affinity, and overall pharmacokinetic profiles. Within the broad class of amides, N-aryl amides, particularly those incorporating polycyclic aromatic systems like naphthalene, represent a scaffold of significant interest. This technical guide provides a comprehensive overview of 2-Bromo-N-(naphthalen-1-yl)butanamide, a molecule that combines the N-naphthyl amide motif with a reactive α-bromo substituent, offering a versatile platform for further chemical elaboration.

This document will delve into the systematic IUPAC nomenclature, detailed synthetic methodologies with mechanistic insights, thorough characterization techniques, and a discussion of the potential applications of this compound and its analogs in the field of drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is paramount for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the topic compound is 2-Bromo-N-(naphthalen-1-yl)butanamide .

Let's dissect this name to understand the structure:

-

Butanamide: This is the parent structure, indicating a four-carbon chain (butane) with a carbonyl group and a nitrogen atom, forming an amide.

-

N-(naphthalen-1-yl): This signifies that a naphthalen-1-yl group is attached to the nitrogen atom of the butanamide. The "1-yl" specifies that the attachment is at the 1-position (or α-position) of the naphthalene ring.

-

2-Bromo: This indicates the presence of a bromine atom on the second carbon of the butanamide chain (the α-carbon relative to the carbonyl group).

The chemical structure is as follows:

Caption: Molecular structure of 2-Bromo-N-(naphthalen-1-yl)butanamide.

Synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide

The synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide is most logically achieved through a convergent synthesis strategy, involving the preparation of a key intermediate, 2-bromobutanoyl chloride, followed by its reaction with 1-naphthylamine.

Synthesis of the Precursor: 2-Bromobutanoic Acid

The starting material for the acyl portion of the molecule is 2-bromobutanoic acid. This can be reliably synthesized from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

Reaction: Butanoic Acid → 2-Bromobutanoic Acid

Mechanism: The HVZ reaction involves the α-bromination of a carboxylic acid. The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide, which can then tautomerize to an enol. The enol then undergoes electrophilic attack by bromine.

Protocol: A detailed protocol for a similar transformation can be found in established chemical synthesis resources.[1]

Amide Bond Formation: Coupling of 2-Bromobutanoic Acid and 1-Naphthylamine

The formation of the amide bond is a critical step. While direct condensation of a carboxylic acid and an amine is possible, it often requires harsh conditions. A more controlled and efficient approach involves the activation of the carboxylic acid.

Method 1: Acyl Chloride Formation followed by Amination

This is a classic and robust method for amide synthesis.

Step 1: Synthesis of 2-Bromobutanoyl Chloride

2-Bromobutanoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction: 2-Bromobutanoic Acid + SOCl₂ → 2-Bromobutanoyl Chloride + SO₂ + HCl

Causality: Thionyl chloride is an excellent choice as the byproducts, sulfur dioxide and hydrogen chloride, are gases and can be easily removed from the reaction mixture, driving the reaction to completion.

Step 2: Amidation with 1-Naphthylamine

The freshly prepared 2-bromobutanoyl chloride is then reacted with 1-naphthylamine to form the desired amide.

Reaction: 2-Bromobutanoyl Chloride + 1-Naphthylamine → 2-Bromo-N-(naphthalen-1-yl)butanamide + HCl

Causality: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, preventing the protonation of the amine reactant and driving the reaction forward.

Experimental Protocol (Acyl Chloride Method):

-

Preparation of 2-Bromobutanoyl Chloride:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobutanoic acid (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) at room temperature.

-

Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas evolution.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromobutanoyl chloride is typically used in the next step without further purification.

-

-

Amidation:

-

In a separate flask, dissolve 1-naphthylamine (1 equivalent) and triethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 2-bromobutanoyl chloride (1.1 equivalents) dropwise to the amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Method 2: Direct Coupling using a Coupling Agent

Modern amide synthesis often employs coupling agents that facilitate the direct reaction of a carboxylic acid and an amine under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[2]

Reaction Mechanism with EDC: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a water-soluble urea byproduct.[2][3]

Sources

Navigating the Synthesis and Potential of 2-Bromo-N-(naphthalen-1-yl)butanamide: A Technical Primer

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of chemical compounds with potential therapeutic applications, 2-Bromo-N-(naphthalen-1-yl)butanamide emerges as a molecule of interest, distinguished by its naphthalene moiety—a scaffold prevalent in numerous FDA-approved drugs.[1] This technical guide serves as a foundational resource for researchers and drug development professionals intrigued by this specific bromo-amide. It is important to note that while the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) number, detailed experimental data in peer-reviewed literature is sparse. Consequently, this document will provide established factual information where available and propose well-established synthetic methodologies based on general organic chemistry principles.

Core Compound Identification

The subject of this guide is 2-Bromo-N-(naphthalen-1-yl)butanamide. For clarity and precision in research and procurement, it is crucial to distinguish between its two constitutional isomers, which differ by the attachment point on the naphthalene ring.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Bromo-N-(naphthalen-1-yl)butanamide | 1274614-70-8 | C₁₄H₁₄BrNO | 292.17 g/mol |

| 2-Bromo-N-(naphthalen-2-yl)butanamide | 1282180-24-8[2][3] | C₁₄H₁₄BrNO | 292.17 g/mol [3] |

This guide will primarily focus on the 1-naphthyl isomer (CAS: 1274614-70-8).

Proposed Synthetic Protocol: An Amidation Approach

Conceptual Synthesis Workflow

The proposed synthesis can be visualized as a two-step process starting from commercially available precursors: the bromination of butanoyl chloride followed by the amidation of 1-naphthylamine.

Caption: Proposed two-step synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide.

Detailed Hypothetical Methodology

The following protocol is a generalized procedure and should be optimized with appropriate safety precautions in a laboratory setting.

Step 1: Synthesis of 2-Bromobutanoyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoyl chloride and a catalytic amount of red phosphorus.

-

Bromination: Slowly add bromine (Br₂) to the flask at room temperature. The reaction is typically initiated by gentle heating.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color. The reaction is refluxed until completion.

-

Purification: The crude 2-bromobutanoyl chloride can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 2-Bromo-N-(naphthalen-1-yl)butanamide

-

Reaction Setup: In a separate flask, dissolve 1-naphthylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrogen halide byproduct.

-

Acylation: Cool the solution in an ice bath. Slowly add the purified 2-bromobutanoyl chloride from Step 1 to the solution of 1-naphthylamine.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties and Spectral Data: A Call for Investigation

At present, there is a lack of publicly available, experimentally determined physicochemical and spectral data for 2-Bromo-N-(naphthalen-1-yl)butanamide. Researchers are encouraged to perform comprehensive characterization of the synthesized compound. Key analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

-

Melting Point Analysis: To determine the purity of the synthesized compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The introduction of a bromo-butanamide side chain at the 1-position of the naphthalene ring offers several avenues for potential therapeutic applications:

-

As a Building Block: The bromine atom serves as a versatile handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of derivatives with potentially enhanced biological activity.

-

As a Bioactive Molecule: The combination of the lipophilic naphthalene ring and the polar amide group, along with the reactive alkyl bromide, could impart unique pharmacological properties. It is plausible that this compound could be investigated as an intermediate for more complex drug candidates.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-N-(naphthalen-1-yl)butanamide is not available, it should be handled with the caution appropriate for a novel chemical compound. Based on the functional groups present, the following hazards should be considered:

-

Alkylating Agent: The 2-bromoamide functionality suggests that the compound could be an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Naphthalene and its derivatives can be toxic. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

2-Bromo-N-(naphthalen-1-yl)butanamide represents a chemical entity with untapped potential in the realm of drug discovery and medicinal chemistry. This technical guide provides a starting point for its synthesis and characterization. Future research should focus on the development and optimization of a reliable synthetic protocol, comprehensive characterization of its physicochemical and spectral properties, and exploration of its biological activities. The insights gained from such studies will be invaluable in determining the true potential of this and related compounds as scaffolds for the development of novel therapeutics.

References

-

Molbase. 2-Bromo-N-2-naphthylbutanamide. [Link]

-

Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS#:2172119-53-6 | 4-(Furan-2-yl)-8,8-dimethyl-1-oxa-5-azaspiro[5.5]undecane | Chemsrc [chemsrc.com]

- 3. 1282180-24-8|2-Bromo-N-(naphthalen-2-yl)butanamide|BLD Pharm [bldpharm.com]

- 4. ijpsjournal.com [ijpsjournal.com]

An In-depth Technical Guide to the Potential Biological Activity of 2-Bromo-N-1-naphthylbutanamide

Abstract: The landscape of drug discovery is in a perpetual state of seeking novel chemical entities with therapeutic potential. This guide focuses on the untapped potential of "2-Bromo-N-1-naphthylbutanamide," a molecule that, while not extensively studied, presents a compelling case for investigation based on the well-documented bioactivities of its constituent chemical motifs. By dissecting the roles of the N-1-naphthyl group, the butanamide linker, and the alpha-bromination, we can construct a scientifically rigorous hypothesis for its potential biological activities. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a theoretical framework, proposed synthetic routes, and detailed experimental protocols to explore the therapeutic promise of this compound. We will delve into its potential as an antimicrobial, antiviral, and neurological agent, offering a roadmap for its systematic evaluation.

Introduction: Deconstructing a Molecule of Interest

The compound this compound is a synthetic molecule characterized by three key structural features: a bulky, aromatic naphthyl ring; a flexible butanamide core; and a reactive bromine atom at the alpha position to the carbonyl group. While direct biological data for this specific molecule is not present in the current scientific literature, a predictive analysis based on structure-activity relationships of related compounds allows us to forecast its potential therapeutic applications.

The naphthyl group is a well-established pharmacophore found in numerous bioactive compounds. Its rigid, planar structure and lipophilicity facilitate interactions with biological targets such as enzymes and receptors. Naphthyl derivatives have demonstrated a wide array of biological activities, including antimicrobial and antiviral properties. For instance, they have been investigated as non-covalent competitive inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV.[1]

The butanamide core provides a flexible linker, influencing the molecule's overall conformation and ability to orient the naphthyl and bromo moieties for optimal target engagement. Derivatives of butanamides have shown promise in various therapeutic areas, including as antiepileptic agents.[2]

The introduction of a bromine atom into a molecular structure is a common strategy in drug design to enhance therapeutic parameters.[3] Bromine can increase a molecule's potency, alter its metabolic stability, and introduce new binding interactions. Bromo-substituted organic compounds are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[4][5]

This guide will therefore explore the synergistic potential of these three components, proposing a rational basis for the investigation of this compound as a novel therapeutic candidate.

Hypothesized Biological Activities and Mechanisms of Action

Based on the analysis of its structural components, we can postulate several potential biological activities for this compound.

Antimicrobial and Antifungal Activity

The presence of the naphthyl group is a strong indicator of potential antimicrobial activity. Numerous naphthalene-containing molecules have reported antimicrobial properties.[1] For example, N-(naphthalen-1-yl)propanamide derivatives have been synthesized and have shown notable activity against a range of bacteria and fungi.[6] Furthermore, thiazolidinone derivatives incorporating a nitronaphthylamine substituent have demonstrated antibacterial and antifungal properties, with some compounds showing activity comparable to aminopenicillins and fluconazole.[7]

Proposed Mechanism: The lipophilic naphthyl group may facilitate the molecule's insertion into and disruption of microbial cell membranes, leading to cell lysis. Additionally, the electrophilic nature of the carbon bearing the bromine atom could allow for covalent modification of essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways, leading to irreversible inhibition.

Antiviral Activity

Naphthyl derivatives have been identified as potential inhibitors of viral proteases, which are crucial for viral replication.[1] Specifically, they have been explored as inhibitors of the SARS-CoV papain-like protease (PLpro).[1]

Proposed Signaling Pathway:

Caption: Proposed inhibitory action on viral protease.

Neurological Activity

Butanamide derivatives are a known class of compounds with neurological activity. A prominent example is levetiracetam, an antiepileptic drug, which is a pyrrolidone butanamide derivative.[2] While structurally distinct, the shared butanamide core suggests that this compound could potentially modulate neuronal targets.

Proposed Mechanism: The molecule could potentially interact with ion channels or neurotransmitter receptors in the central nervous system. The specific nature of this interaction would need to be elucidated through extensive screening.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound would involve a two-step process starting from commercially available reagents.

Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-1-naphthylbutanamide

-

To a stirred solution of 1-naphthylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add butyryl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-1-naphthylbutanamide.

Step 2: Synthesis of this compound

-

Dissolve N-1-naphthylbutanamide (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).

-

Reflux the mixture under inert atmosphere and irradiate with a UV lamp to facilitate the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to obtain this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

| Technique | Expected Information |

| ¹H and ¹³C NMR | Confirmation of the chemical structure, including the position of the bromine atom. |

| Mass Spectrometry | Determination of the molecular weight and confirmation of the elemental composition. |

| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C=O, C-Br). |

| Melting Point | Assessment of purity. |

Proposed Experimental Workflows for Biological Evaluation

A systematic approach is required to validate the hypothesized biological activities of this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Experimental Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (antimicrobial agent) and negative (no compound) controls.

-

Incubate the plates under appropriate conditions (temperature, time).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Viral Protease Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a specific viral protease (e.g., SARS-CoV-2 PLpro).

Experimental Workflow:

Caption: Workflow for viral protease inhibition assay.

Preliminary Neurological Activity Screening

Objective: To identify any potential effects of the compound on neuronal function using in vitro models.

Experimental Protocol:

-

Utilize primary neuronal cultures or neuronal cell lines.

-

Treat the cells with varying concentrations of this compound.

-

Assess cell viability using assays such as MTT or LDH release.

-

Evaluate changes in neuronal activity through methods like calcium imaging or multi-electrode array (MEA) recordings.

-

Investigate effects on neurotransmitter release and uptake using appropriate assays.

Potential Significance and Future Directions

The exploration of this compound represents a rational, structure-based approach to identifying novel therapeutic leads. Should this compound exhibit significant activity in the proposed preliminary screens, further investigations would be warranted, including:

-

Lead Optimization: Synthesis and evaluation of analogues to improve potency and selectivity.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of infection, viral disease, or neurological disorders.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While this compound is currently an under-investigated molecule, a thorough analysis of its chemical architecture provides a strong rationale for its potential as a bioactive compound. This guide has outlined the theoretical basis for its potential antimicrobial, antiviral, and neurological activities, and has provided a comprehensive framework for its synthesis and biological evaluation. The proposed experimental workflows offer a clear path for researchers to systematically explore the therapeutic promise of this intriguing molecule, potentially paving the way for the development of a new class of therapeutic agents.

References

- Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. (2023). Source Not Available.

-

Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. (n.d.). PMC - NIH. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science. [Link]

-

2-bromo-N,N-diethylbutanamide | C8H16BrNO | CID 11096175. (n.d.). PubChem. [Link]

-

2-bromo-N-ethylbutanamide | C6H12BrNO | CID 58255175. (n.d.). PubChem - NIH. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. [Link]

-

Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. (n.d.). Journal of Medicinal Chemistry - Figshare. [Link]

-

Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. (n.d.). ResearchGate. [Link]

-

Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | Request PDF. (n.d.). ResearchGate. [Link]

-

2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785. (n.d.). PubChem. [Link]

-

On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (n.d.). ResearchGate. [Link]

-

Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. [Link]

-

Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. (n.d.). PubMed. [Link]

-

Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (n.d.). MDPI. [Link]

Sources

- 1. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. figshare.com [figshare.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Bromo-N-1-naphthylbutanamide" literature review

An In-depth Technical Guide to 2-Bromo-N-1-naphthylbutanamide: Synthesis, Characterization, and Potential Applications

Introduction

α-Haloamides are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group of an amide. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and building blocks for various bioactive molecules. While the specific compound, this compound, is not extensively documented in current scientific literature, its synthesis, properties, and potential applications can be reliably inferred from established chemical principles and the study of analogous structures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the probable synthetic routes, characterization techniques, and potential utility of this compound.

The core structure of this compound combines a reactive α-bromo amide moiety with a bulky, aromatic naphthyl group. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The naphthyl group can influence the compound's physicochemical properties, such as solubility and crystallinity, and may play a role in its biological interactions.

Synthesis of this compound

The synthesis of this compound can be approached through several reliable methods common in organic chemistry for amide formation and α-halogenation.

Primary Synthetic Route: Amidation of 2-Bromobutanoyl Halide with 1-Naphthylamine

The most direct and widely applicable method for the synthesis of this compound is the acylation of 1-naphthylamine with a 2-bromobutanoyl halide, typically 2-bromobutanoyl chloride or bromide. This reaction is a classic example of nucleophilic acyl substitution.

Causality behind Experimental Choices:

-

Acyl Halide: 2-Bromobutanoyl chloride is generally preferred due to its high reactivity, which facilitates the reaction with the weakly nucleophilic aromatic amine, 1-naphthylamine.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen halide (e.g., HCl) byproduct. This prevents the protonation of the 1-naphthylamine, which would render it unreactive.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Acyl Halide: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromobutanoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution of the amine.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Workflow Diagram:

Alternative Synthetic Route: α-Bromination of N-1-naphthylbutanamide

An alternative approach involves the bromination of the corresponding unsubstituted amide, N-1-naphthylbutanamide. This can be achieved using conditions similar to the Hell-Volhard-Zelinsky reaction.[1]

Experimental Protocol:

-

Amide Synthesis: First, synthesize N-1-naphthylbutanamide by reacting 1-naphthylamine with butanoyl chloride.

-

Bromination: Treat the N-1-naphthylbutanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN in a solvent like carbon tetrachloride. Alternatively, reaction with bromine in the presence of a phosphorus trihalide catalyst can be employed.[1]

-

Purification: The resulting this compound is then purified using standard techniques.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized below.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents (DCM, chloroform, ethyl acetate) and insoluble in water. |

| Melting Point | Expected to be a solid with a defined melting point, influenced by the bulky naphthyl group. |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons of the naphthyl group, a multiplet for the methine proton adjacent to the bromine, multiplets for the methylene and methyl protons of the butanamide chain, and a singlet for the amide N-H proton.

-

¹³C NMR: Will display distinct signals for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons of the naphthyl group, as well as the aliphatic carbons of the butanamide chain.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching (around 3300 cm⁻¹), the amide C=O stretching (around 1650 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the structural components suggest potential areas for investigation. Naphthalimide derivatives are known to possess a range of biological activities, including antifungal and anticancer properties, often attributed to their ability to intercalate with DNA.[2] The presence of the reactive α-bromo amide moiety could further enhance its potential as a biologically active agent, possibly through covalent modification of biological targets.

Chemical Reactivity and Use as an Intermediate

The primary utility of this compound in a research setting is likely as a versatile chemical intermediate. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a library of derivatives.[3]

Potential Nucleophilic Substitution Reactions:

-

With amines: to form α-amino amides.

-

With thiols: to generate α-thio amides.

-

With alcohols or phenols: to produce α-alkoxy or α-aryloxy amides.

-

With azide ions: to form α-azido amides, which can be further reduced to α-amino amides.

Diagram of Potential Transformations:

Sources

An In-depth Technical Guide to 2-Bromo-N-1-naphthylbutanamide: Synthesis, Characterization, and Potential Applications

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-N-1-naphthylbutanamide, a compound of interest at the intersection of amide chemistry and naphthalene-containing scaffolds. As of the latest literature review, this specific molecule appears to be a novel or sparsely documented chemical entity. Therefore, this whitepaper aims to serve as a foundational document for researchers and drug development professionals by postulating its synthesis, predicting its physicochemical properties, and exploring its potential biological significance based on established chemical principles and data from structurally related analogs.

The molecule incorporates a 2-bromobutanamide core, which presents a reactive site for further functionalization, and an N-1-naphthyl group, a well-known pharmacophore present in numerous bioactive compounds.[1][2] The strategic combination of these moieties suggests that this compound could be a valuable building block in medicinal chemistry and materials science. This guide will provide a robust, scientifically-grounded framework for its synthesis and future investigation.

Predicted Physicochemical Properties

In the absence of experimental data for this compound, its physicochemical properties have been predicted based on its constituent fragments and data from analogous compounds found in chemical databases.[3][4][5] These predictions offer a valuable starting point for its handling, purification, and initial biological evaluation.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₄H₁₄BrNO | Based on the chemical structure |

| Molecular Weight | 292.17 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar N-aryl amides |

| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | Estimated based on the lipophilicity of the naphthyl group and the bromoalkane chain |

| Hydrogen Bond Donors | 1 | The N-H group of the amide |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the amide |

| Reactivity | The bromine atom is susceptible to nucleophilic substitution.[6] The amide bond can undergo hydrolysis under acidic or basic conditions. | General principles of organic chemistry |

Proposed Synthesis of this compound

The most direct and widely adopted method for the synthesis of N-substituted amides is the acylation of an amine with an acyl halide, often under Schotten-Baumann conditions.[7][8][9] This approach is anticipated to be highly effective for the preparation of this compound. The proposed synthetic pathway is a two-step process, commencing with the synthesis of the requisite acyl chloride.

Step 1: Synthesis of 2-Bromobutanoyl chloride

The precursor, 2-bromobutanoyl chloride (CAS 22118-12-3), can be synthesized from 2-bromobutanoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11][12]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobutanoic acid (1.0 eq).

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature. The reaction is typically performed neat or in a dry, inert solvent like dichloromethane (DCM).

-

Reaction: Heat the mixture to reflux (around 60-70 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Workup: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromobutanoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 1-Naphthylamine with 2-Bromobutanoyl chloride

The final product, this compound, can be synthesized by the nucleophilic acyl substitution of 2-bromobutanoyl chloride with 1-naphthylamine.[7][13][14] A base is required to neutralize the HCl byproduct.[9][14]

Experimental Protocol:

-

Reaction Setup: Dissolve 1-naphthylamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a flask cooled in an ice bath.

-

Addition of Base: Add a base (1.1 - 1.5 eq), such as pyridine or triethylamine, to the solution. Alternatively, an aqueous solution of a base like sodium hydroxide can be used in a biphasic system (Schotten-Baumann conditions).[15]

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobutanoyl chloride (1.05 eq) in the same solvent to the stirred amine solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Workup:

-

If an organic base was used, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

If an aqueous base was used, separate the organic layer and wash it with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Figure 1: Proposed two-step synthesis workflow for this compound.

Inferred Biological Significance and Potential Applications

While no biological data exists for this compound, its structural components suggest several avenues for investigation.

-

Antimicrobial Activity: Naphthalene-containing compounds, including N-naphthyl amides and amidoalkyl naphthols, have demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2][16][17] The lipophilic nature of the naphthalene ring can facilitate membrane interaction, a common mechanism for antimicrobial agents.

-

Enzyme Inhibition: The amide linkage is a key structural feature in many enzyme inhibitors. The overall shape and electronic properties of this compound could allow it to fit into the active sites of various enzymes.

-

Precursor for Further Synthesis: The presence of a bromine atom provides a handle for further chemical modifications through nucleophilic substitution or cross-coupling reactions.[18] This would allow for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Characterization and Analytical Methods

The successful synthesis and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the butanamide and naphthyl moieties.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H and C=O stretching of the amide group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Conclusion

This technical guide has outlined a plausible and scientifically-grounded pathway for the synthesis and initial characterization of the novel compound, this compound. By leveraging established synthetic methodologies for N-substituted amides, a clear and detailed protocol has been proposed. While its biological activity remains to be determined, the structural features of this molecule suggest it could be a promising candidate for antimicrobial or other therapeutic applications. This whitepaper serves as a foundational resource to stimulate and guide future research into this intriguing compound.

References

- Hilton, M. C., et al. (2021). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Politzer, P., et al. (2004). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials.

- Klamt, A. (2018). The COSMO and COSMO-RS solvation models.

- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

MDPI. (n.d.). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Retrieved from [Link]

-

West, J. (n.d.). Synthesis, Nomenclature, and Properties Of The Amide Functional Group. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-bromobutanoyl chloride. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]

-

Antibiotics. (2023). Investigation of Naphthyl-Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Retrieved from [Link]

-

West, J. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. Antibiotics (Basel), 12(6), 1014.

-

ResearchGate. (n.d.). Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under neat conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthylamine. Retrieved from [Link]

-

LookChem. (n.d.). 2-Bromobutyryl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-butyl-N-methylbutanamide. Retrieved from [Link]

-

Nature. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

SAGE Journals. (n.d.). Enzymatic Hydrolysis of Acyl Naphthylainines. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N,N-diethylbutanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]

-

NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-ethylbutanamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-isopropylbutanamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-N-propylbutanamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]

-

Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 2‐bromo‐2‐methyl‐N‐o‐tolylpropanamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of Naphthyl-Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-bromo-N-ethylbutanamide | C6H12BrNO | CID 58255175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-N-isopropylbutanamide | C7H14BrNO | CID 25219764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromo-N-propylbutanamide | C7H14BrNO | CID 25219785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-bromo-N-[(1S)-1-phenylethyl]propanamide (EVT-13288957) [evitachem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-Bromobutyryl chloride|lookchem [lookchem.com]

- 12. 2-Bromobutanoyl chloride | C4H6BrClO | CID 90734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 14. jackwestin.com [jackwestin.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-N-1-naphthylbutanamide

Introduction and Scientific Context

The synthesis of novel amide compounds is a cornerstone of modern medicinal chemistry and materials science. Amide scaffolds are prevalent in a vast array of biologically active molecules and functional polymers. "2-Bromo-N-1-naphthylbutanamide" is a compound of significant interest as a versatile synthetic intermediate. The presence of a reactive bromine atom at the alpha-position to the carbonyl group provides a site for further nucleophilic substitution, enabling the construction of more complex molecular architectures. The naphthyl moiety imparts unique photophysical properties and steric bulk, making this compound a valuable building block for drug development professionals and researchers exploring new chemical entities.

This technical guide provides a robust and reproducible protocol for the synthesis of this compound via nucleophilic acyl substitution. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss methods for purification and characterization, ensuring the highest degree of scientific integrity and practical utility for researchers in the field.

Reaction Scheme and Core Mechanism

The synthesis proceeds through the acylation of 1-naphthylamine with 2-bromobutanoyl bromide. This reaction is a classic example of nucleophilic acyl substitution .

Overall Reaction:

Mechanism Deep Dive:

The reaction mechanism can be described in three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobutanoyl bromide. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbonyl π-bond. Concurrently, the bromide ion, being an excellent leaving group, is expelled.

-

Deprotonation: A non-nucleophilic base, such as triethylamine or pyridine, removes the proton from the nitrogen atom. This neutralizes the resulting amide product and scavenges the hydrogen bromide (HBr) byproduct, driving the reaction to completion.

Mandatory Safety and Handling Protocols

WARNING: This procedure involves hazardous materials that are corrosive, toxic, and lachrymatory. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Chemical splash goggles and a full-face shield.

-

Flame-resistant lab coat.

-

-

Reagent-Specific Hazards:

-

2-Bromobutanoyl Bromide: Highly corrosive and a lachrymator (causes tears).[1] It reacts violently with water and moisture. Causes severe skin burns and eye damage.[1] Handle under an inert atmosphere (e.g., nitrogen or argon).[2]

-

1-Naphthylamine: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin.

-

Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[2]

-

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Materials and Equipment

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |

| 1-Naphthylamine | 134-32-7 | 143.19 | 1.43 g (10.0 mmol) | |

| 2-Bromobutanoyl bromide | 26074-52-2 | 215.91 | 1.30 mL (12.0 mmol) | Corrosive, lachrymator.[1] |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.10 mL (15.0 mmol) | Dry over KOH before use. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | Anhydrous, ACS grade. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL (1 M solution) | For workup. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For workup. |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography (230-400 mesh). |

Equipment:

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Glass funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and consumables

Detailed Experimental Protocol

Part 1: Reaction Setup and Execution

-

Preparation: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-naphthylamine (1.43 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (2.10 mL, 15.0 mmol). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. Allow the solution to stir at this temperature for 10 minutes.

-

Causality Insight: Cooling is crucial to control the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring a controlled reaction rate.

-

-

Reagent Addition: In a separate dry vial, dissolve 2-bromobutanoyl bromide (1.30 mL, 12.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the 2-bromobutanoyl bromide solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes.

-

Causality Insight: Dropwise addition prevents a rapid temperature increase and minimizes the formation of undesired byproducts.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the 1-naphthylamine spot indicates the reaction is nearing completion.

Part 2: Workup and Purification

-

Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 1 M HCl(aq). Shake vigorously and allow the layers to separate. Discard the aqueous layer.

-

Causality Insight: The acidic wash removes the triethylamine hydrochloride salt and any unreacted 1-naphthylamine.

-

-

Washing: Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine.

-

Causality Insight: The water wash removes any residual acid, and the brine wash helps to remove bulk water from the organic phase, facilitating the subsequent drying step.

-

-

Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the solution through a cotton plug or fluted filter paper into a clean, pre-weighed round-bottom flask.

-

Solvent Removal: Remove the DCM solvent using a rotary evaporator to yield the crude product, likely a solid or a viscous oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[5]

-

Eluent System: A gradient elution starting from 9:1 Hexanes:Ethyl Acetate is recommended.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

-

Final Product Isolation: Remove the eluent from the combined pure fractions using a rotary evaporator to yield this compound as a solid. Record the final mass and calculate the yield.

Visualization of the Synthesis Workflow

The following diagram outlines the complete experimental procedure from setup to final characterization.

Caption: A flowchart of the synthesis protocol for this compound.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Off-white to light tan solid |

| Yield | 65-85% (typical range) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.4 (m, 7H, Ar-H), ~8.2 (br s, 1H, N-H), 4.5 (t, 1H, CH-Br), 2.3-2.1 (m, 2H, CH₂), 1.2 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), 134-120 (Ar-C), ~50 (C-Br), ~30 (CH₂), ~12 (CH₃) |

| IR Spectroscopy (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1660 (Amide I, C=O stretch) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ and [M+Na]⁺. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Wet solvent or reagents hydrolyzing the acyl bromide. 2. Insufficient base. 3. Reaction time too short. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use the specified molar excess of triethylamine. 3. Monitor the reaction by TLC until the starting material is consumed. |

| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction. 2. Formation of di-acylated product. 3. Hydrolysis of acyl bromide. | 1. Increase reaction time or temperature slightly. 2. Ensure slow, dropwise addition of the acyl bromide at 0 °C. 3. Use anhydrous conditions. |

| Product Difficult to Purify by Chromatography | 1. Product streaking on the column. 2. Poor separation from impurities. | 1. Add 0.5% triethylamine to the eluent to deactivate the silica gel. 2. Optimize the eluent system using TLC; try different solvent systems (e.g., DCM/Methanol). |

References

-

PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. [Link]

- Google Patents. (n.d.). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine.

Sources

Application Notes and Protocols for the Investigation of 2-Bromo-N-1-naphthylbutanamide as a Novel Research Chemical

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of the novel research chemical, 2-Bromo-N-1-naphthylbutanamide. Due to the limited publicly available data on this specific molecule, this guide is structured as a foundational roadmap for its initial investigation. The protocols herein are derived from established principles in medicinal chemistry and pharmacology, drawing parallels from structurally related naphthyl derivatives known to possess diverse biological activities, including anti-inflammatory and antimicrobial properties[1][2][3]. The overarching objective is to equip researchers with the necessary methodologies to synthesize, purify, and characterize this compound, and to subsequently probe its potential as a bioactive agent.

Introduction and Rationale for Investigation

The naphthyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents and biologically active molecules[1]. Derivatives of 1-naphthylamine and related structures have been explored for their potential as enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds[1][2]. For instance, certain naphthyl derivatives have been identified as non-covalent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV, highlighting the potential for this chemical class in antiviral research[1].

The introduction of a bromo-butanamide side chain to the 1-naphthylamine core in "this compound" presents an intriguing chemical modification. The α-bromo amide functionality is a versatile reactive handle for further chemical elaboration and may also contribute to specific biological interactions. The butanamide linker provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets.

Given this background, the primary rationale for investigating this compound is to explore its potential as a novel bioactive compound. This guide will outline the necessary steps to synthesize and characterize this molecule and to perform initial in vitro screening to identify any significant biological activity.

Synthesis and Purification Protocol

A plausible and straightforward synthetic route to this compound involves a two-step process: first, the acylation of 1-naphthylamine with butanoyl chloride to form the corresponding butanamide, followed by α-bromination. A more direct approach, however, would be the reaction of 1-naphthylamine with 2-bromobutanoyl bromide or chloride. The latter is often more efficient.

Protocol 2.1: Synthesis of this compound

Materials:

-

1-Naphthylamine

-

2-Bromobutanoyl chloride

-

Triethylamine (Et3N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acyl Chloride: To the stirred solution, add 2-bromobutanoyl chloride (1.1 equivalents) dropwise via a syringe over 10-15 minutes. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 1-naphthylamine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound, likely as a solid.

DOT Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Physicochemical and Structural Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the newly synthesized compound. This is a critical step before any biological evaluation, as impurities can lead to misleading results[4][5].

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations for this compound |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic shifts for aromatic protons of the naphthyl ring, amide N-H proton, and aliphatic protons of the bromo-butanamide chain. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C14H14BrNO. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), amide C=O stretching (~1650 cm⁻¹), and C-Br stretching (~600-700 cm⁻¹). |

| HPLC | Purity assessment. | A single major peak indicating >95% purity under optimized chromatographic conditions. |

| Melting Point | Purity and identification. | A sharp melting point range is indicative of a pure compound. |

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation and Conditions:

-

HPLC System: Standard analytical HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-